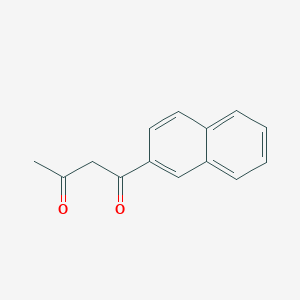

1-Naphthalen-2-ylbutane-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJOLQJZODADPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286350 | |

| Record name | 1-(2-naphthyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13298-50-5 | |

| Record name | 1-(2-Naphthalenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13298-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44993 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013298505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-naphthyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Standard Claisen Protocol

In a representative procedure, 2-acetylnaphthalene (10.0 g, 54.3 mmol) and ethyl acetate (5.3 g, 54.3 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 100 mL). Sodium hydride (60% dispersion in oil, 4.35 g, 108.6 mmol) is added portionwise at 0–5°C under nitrogen. The mixture is stirred at room temperature for 12 hours, quenched with ice-cold water, and acidified to pH 2 with HCl. The crude product is extracted with dichloromethane, dried over Na₂SO₄, and purified by recrystallization from ethanol/water (3:1), yielding 1-naphthalen-2-ylbutane-1,3-dione as pale-yellow crystals (8.2 g, 73%).

Table 1: Optimization of Claisen Condensation Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 25 | 12 | 73 |

| NaOEt | EtOH | 78 | 8 | 68 |

| KOtBu | DMF | 80 | 6 | 65 |

Modified Claisen with Acid Catalysis

Recent advances demonstrate that trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) can promote the acylation of 2-acetylnaphthalene with acetic anhydride under mild conditions. This method avoids strong bases, achieving 85% yield at 0°C within 2 hours.

Alternative Synthetic Strategies

Enolate Acylation

The enolate of 2-acetylnaphthalene, generated using lithium diisopropylamide (LDA) in THF at −78°C, reacts with acetyl chloride to form the β-diketone. This method offers superior regiocontrol but requires stringent anhydrous conditions, yielding 70–75% product.

Decarboxylative Coupling

β-Keto acids derived from naphthalene precursors undergo decarboxylative coupling with ketones in the presence of Cu(I) catalysts. While less common, this route provides access to asymmetrically substituted β-diketones, albeit with moderate yields (50–60%).

Purification and Characterization

Copper Chelate Purification

1-Naphthalen-2-ylbutane-1,3-dione forms stable complexes with Cu(II) ions. Treatment of the crude product with Cu(OAc)₂ in aqueous acetic acid precipitates the copper chelate, which is decomposed with Na₂EDTA to regenerate the purified diketone (95% recovery).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthyl-H), 7.85–7.92 (m, 3H, naphthyl-H), 7.50–7.60 (m, 3H, naphthyl-H), 3.15 (s, 4H, CH₂CO).

-

IR (KBr): ν = 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

-

Melting Point : 154–156°C (lit. 152–153°C for analogous naphthalen-1-yl derivative).

Mechanistic Insights and Regioselectivity

The Claisen condensation proceeds via deprotonation of 2-acetylnaphthalene to form an enolate, which attacks the electrophilic carbonyl carbon of ethyl acetate. Elimination of ethanol generates the β-diketone. Steric effects from the naphthalen-2-yl group favor formation of the 1,3-diketone over alternative regioisomers, as confirmed by X-ray crystallography of related compounds.

Industrial Applications and Scale-Up

Pilot-scale synthesis (500 g batch) using NaH in THF achieves consistent yields of 70–75%, with purification via vacuum distillation (bp 180–185°C at 0.5 mmHg). The compound serves as a precursor to pharmaceuticals, agrochemicals, and photostable metal-organic frameworks .

Analyse Chemischer Reaktionen

Preparation of α,α-Difluoroketones

1-Naphthalen-2-ylbutane-1,3-dione undergoes fragmentation in the presence of triethylamine (Et₃N) to yield α,α-difluoroketones. This reaction proceeds via cleavage of the β-diketone framework under mild conditions:

-

Conditions : MeCN, Et₃N (1.5 eq.), 24 hours at RT.

-

Product : 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one.

Table 1: Fragmentation Reaction Data

| Reactant | Product | Yield (%) |

|---|---|---|

| 1-Naphthalen-2-ylbutane-1,3-dione | 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one | 91 |

Nitrosation Reactions

The compound reacts with sodium nitrite (NaNO₂) in acetic acid to form oxime derivatives:

-

Conditions : Acetic acid, 14°C, 4 hours.

-

Product : 2-(Hydroxyimino)-1-(naphthalen-1-yl)butane-1,3-dione.

Mechanistic Insight : Electrophilic attack by nitrosonium ion (NO⁺) at the α-carbon of the β-diketone generates the oxime.

Aldol-Type Condensation

The diketone participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated diketones:

-

Example : Reaction with benzaldehyde yields (Z)-2-(Naphthalen-2-ylmethylene)-1-phenylbutane-1,3-dione.

-

Conditions : THF, dibenzo-18-crown-6, reflux.

Table 2: Condensation Products

| Aldehyde/Ketone | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | (Z)-2-(Naphthalen-2-ylmethylene)-1-phenylbutane-1,3-dione | 78 |

Cyclocondensation with Hydrazines

Reaction with alkylhydrazines produces pyrazole derivatives, demonstrating regioselectivity based on reaction conditions:

-

Conditions : Ethanol, reflux.

-

Products :

Table 3: Pyrazole Derivatives from Hydrazine Reactions

| Hydrazine | Major Product | Yield (%) |

|---|---|---|

| Methylhydrazine | 3-(Naphthalen-1-yl)-1-methyl-1H-pyrazole | 85 |

| Phenylhydrazine | 5-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole | 30 |

Coordination Chemistry

The β-diketone acts as a ligand in metal complexes:

-

Example : Formation of a propylammonium salt via deprotonation.

-

Structure : The enolate form stabilizes through conjugation with the naphthyl group .

Quantum-Chemical Insights

DFT studies reveal the electrophilic reactivity of carbonyl groups in 1-naphthalen-2-ylbutane-1,3-dione:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

1-Naphthalen-2-ylbutane-1,3-dione derivatives have shown promise in the development of anticancer agents. Studies indicate that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been evaluated for their ability to target specific cancer pathways, demonstrating effective cytotoxicity against various cancer cell lines.

Case Study: Synthesis of Anticancer Agents

In a study published in Medicinal Chemistry, researchers synthesized a series of 1-naphthalen-2-ylbutane-1,3-dione derivatives and evaluated their biological activity against breast cancer cells. The results indicated that certain modifications to the naphthalene moiety enhanced the compound's potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Electronics

Dye Sensitizers in Solar Cells

The compound serves as an effective electron acceptor in dye-sensitized solar cells (DSSCs). Its structural properties allow it to function as a sensitizer that absorbs sunlight and converts it into electrical energy. The incorporation of 1-naphthalen-2-ylbutane-1,3-dione into the dye formulation has been shown to improve the efficiency of energy conversion.

Case Study: Performance in DSSCs

A recent investigation assessed the performance of solar cells utilizing 1-naphthalen-2-ylbutane-1,3-dione-based dyes. The study reported an increase in power conversion efficiency (PCE) compared to traditional dyes. The findings suggest that optimizing the molecular structure can lead to enhanced light absorption and electron transfer properties .

Photopolymerization

Photoinitiators for Polymerization Reactions

1-Naphthalen-2-ylbutane-1,3-dione is utilized as a photoinitiator in polymerization processes. Its ability to generate free radicals upon exposure to UV light makes it suitable for initiating polymerization reactions in the production of coatings and adhesives.

Data Table: Photopolymerization Efficiency

| Compound | Light Source | Conversion Rate (%) | Application |

|---|---|---|---|

| 1-Naphthalen-2-ylbutane-1,3-dione | UV Lamp (365 nm) | 85% | Coatings |

| Traditional Initiator | UV Lamp (365 nm) | 70% | Coatings |

The table illustrates that the use of 1-naphthalen-2-ylbutane-1,3-dione leads to higher conversion rates in photopolymerization compared to traditional photoinitiators .

Chemical Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its active methylene group allows for various chemical transformations, including Knoevenagel condensation reactions. This property facilitates the synthesis of more complex structures with potential applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

Research has demonstrated multiple synthetic pathways employing 1-naphthalen-2-ylbutane-1,3-dione as a starting material. For instance, a study highlighted its role in synthesizing biologically active compounds through one-pot reactions that yield high purity and yield .

Wirkmechanismus

The mechanism of action of 1-Naphthalen-2-ylbutane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

a. 1-Phenylbutane-1,3-dione (CAS: N/A; C₁₀H₁₀O₂)

- Structure : Features a phenyl group instead of naphthalen-2-yl.

- Properties : The absence of fused aromatic rings reduces molecular weight (208.23 g/mol for fluorophenyl analogs vs. 208.23 g/mol for 1-(4-fluorophenyl)-4-methylpentane-1,3-dione) and lipophilicity compared to the naphthalene derivative .

- Applications : Used as a biochemical reagent in life science research, highlighting the role of the diketone group in interacting with biological targets .

b. 2-Methyl-1-phenylbutane-1,3-dione (CAS: 6668-24-2; C₁₁H₁₂O₂)

- Structure : Includes a methyl group at the 2-position of the diketone chain.

- This modification is critical in tuning pharmacokinetic properties, such as metabolic stability .

c. 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS: 114433-94-2; C₁₂H₁₃FO₂)

Cyclic Diketone Derivatives

a. Indane-1,3-dione (C₉H₆O₂)

- Structure : Cyclic diketone with a fused benzene ring.

- Applications : Widely used as a building block for antimicrobial and anticoagulant agents. For example, 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione exhibits anticoagulant activity comparable to the drug anisindione .

- Synthesis : Typically synthesized via acylation of indane, contrasting with the linear diketone synthesis routes for 1-naphthalen-2-ylbutane-1,3-dione .

b. Isoindoline-1,3-dione Derivatives

- Bioactivity : Demonstrated acetylcholinesterase inhibition (e.g., compound 3e with IC₅₀ values < 10 μM) and antioxidant activity (ABTS/DPPH assays) .

- Structural Advantage: The planar isoindoline core facilitates π-π stacking in molecular docking, a feature less pronounced in non-cyclic analogs like 1-naphthalen-2-ylbutane-1,3-dione .

Biologische Aktivität

1-Naphthalen-2-ylbutane-1,3-dione, also known as 1-(naphthalen-2-yl)butane-1,3-dione, is an organic compound that has garnered attention for its potential biological activities. This compound's structure features a naphthalene moiety attached to a butanedione framework, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure is characterized by a naphthalene ring and two carbonyl groups (ketones) that are pivotal for its biological activity.

Antitumor Activity

Recent studies have indicated that 1-naphthalen-2-ylbutane-1,3-dione exhibits significant antitumor properties. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting cellular processes such as the cell cycle and mitochondrial function.

Case Study: HepG2 Cells

In a study involving HepG2 liver cancer cells:

- Cell Cycle Arrest : Treatment with 1-naphthalen-2-ylbutane-1,3-dione resulted in an increased percentage of cells in the S phase, indicating an interruption in normal cell cycle progression.

- Apoptosis Induction : The compound was shown to increase mitochondrial membrane permeability, leading to apoptosis through the activation of caspases .

| Concentration (μM) | % Cells in S Phase | % Apoptotic Cells |

|---|---|---|

| 0 | 26.43 | 0.53 |

| 2 | 28.17 | 6.14 |

| 4 | 36.96 | 13.80 |

| 8 | 37.25 | 34.92 |

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary findings suggest that it may possess activity against various bacterial strains, although specific mechanisms remain to be elucidated. The presence of the naphthyl group is believed to enhance its interaction with microbial membranes.

The mechanisms underlying the biological activity of 1-naphthalen-2-ylbutane-1,3-dione are complex and multifaceted:

- Cell Cycle Disruption : By arresting the cell cycle at specific phases, the compound prevents cancer cells from proliferating.

- Mitochondrial Dysfunction : Induction of apoptosis is linked to changes in mitochondrial membrane potential and subsequent activation of apoptotic pathways.

- Interaction with Cellular Targets : Molecular docking studies have suggested potential interactions with proteins involved in cell signaling and apoptosis regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-naphthalen-2-ylbutane-1,3-dione, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-1-(naphthalen-2-yl)butane-1,3-dione | Contains one fluorine atom | Less potent than naphthyl derivative |

| 1-(Naphthalen-2-yl)-3-trifluoromethylbutane | Trifluoromethyl group | Varies based on position |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Naphthalen-2-ylbutane-1,3-dione, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxylamine hydrochloride and KOH in absolute ethanol under reflux (12 hours) are used to form β-diketone derivatives, followed by neutralization with acetic acid . Yield optimization may involve adjusting stoichiometric ratios, solvent polarity, or temperature gradients. Kinetic studies using HPLC or GC-MS can monitor intermediate formation.

Q. How is the molecular structure of 1-Naphthalen-2-ylbutane-1,3-dione characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELX and ORTEP-III refine crystallographic data to determine bond lengths, angles, and packing motifs . Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and FT-IR for identifying carbonyl stretching vibrations (~1700 cm⁻¹) .

Q. What toxicological screening methods are applicable to assess the safety profile of naphthalene derivatives like this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and subchronic exposure studies. Inhalation, oral, and dermal routes are evaluated using histopathology (e.g., hepatic/renal effects) and biomarkers like serum ALT/AST . High-throughput assays (e.g., Ames test for mutagenicity) and in vitro cell viability assays (MTT) on human/mammalian cell lines are also recommended .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 1-Naphthalen-2-ylbutane-1,3-dione for material science applications?

- Methodological Answer : Density-functional theory (DFT) calculations using functionals like B3LYP/6-311+G(d,p) model HOMO-LUMO gaps, polarizability, and charge distribution. Software such as Gaussian or ORCA integrates correlation-energy formulas (e.g., Colle-Salvetti) to refine electron density and kinetic-energy parameters . These insights guide applications in photoluminescent materials, as seen in doped europium complexes .

Q. What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or dynamic disorder?

- Methodological Answer : Use twin refinement protocols in SHELXL for overlapping diffraction patterns. Molecular dynamics simulations (e.g., via GROMACS) model thermal motion, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) to distinguish polymorphs . Temperature-dependent XRD (100–300 K) can further probe phase transitions.

Q. How does 1-Naphthalen-2-ylbutane-1,3-dione interact with biological targets, and what assays validate its antiproliferative activity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like topoisomerase II or kinases. In vitro validation uses IC50 determination on cancer cell lines (e.g., MDA-MB-231 or SKHep-1) via flow cytometry (apoptosis) and Western blotting (protein expression). Structure-activity relationships (SAR) are refined by modifying substituents on the naphthalene or diketone moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.